2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone

Antifungal Agrochemical SAR

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone (379254-90-7) is a privileged α-chloro ketone intermediate for medicinal and agrochemical research. The 2,6-dimethylmorpholine core enhances metabolic stability and bioactivity versus unsubstituted analogs, as validated in SAR studies. The chloroacetyl warhead enables facile conjugation for fungicide and enzyme inhibitor development. Suitable for stereochemically defined synthesis.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
CAS No. 379254-90-7
Cat. No. B1351107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
CAS379254-90-7
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)CCl
InChIInChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3
InChIKeySMTSEWHPTUIWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone (CAS 379254-90-7): A 2,6-Dimethylmorpholine-Derived Chloroacetyl Electrophile


2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone (CAS 379254-90-7), systematically named 4-(chloroacetyl)-2,6-dimethylmorpholine, is an organic compound belonging to the class of α-chloro ketones . Its molecular architecture features a chloroacetyl electrophilic warhead N-acylated onto a 2,6-dimethylmorpholine heterocyclic amine core, with a molecular formula of C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . The compound is primarily utilized as a reactive synthetic intermediate in medicinal chemistry and agrochemical research, with predicted physicochemical properties including a boiling point of 299.6±35.0 °C, density of 1.119±0.06 g/cm³, and a calculated LogP of 0.79890 .

Why 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone Cannot Be Substituted with Unsubstituted Morpholine Analogs


Generic substitution of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone (CAS 379254-90-7) with unsubstituted 4-(chloroacetyl)morpholine (CAS 1440-61-5) or alternative N-chloroacetyl electrophiles is scientifically invalid because the 2,6-dimethyl substitution on the morpholine ring fundamentally alters the stereoelectronic and pharmacological profile of downstream derivatives . The 2,6-dimethylmorpholine core serves as a privileged scaffold in medicinal chemistry; published structure-activity relationship (SAR) studies demonstrate that compounds bearing the cis-2,6-dimethylmorpholine moiety exhibit significantly enhanced antifungal activity compared to their trans-isomer counterparts, with EC₅₀ values differing by measurable margins (e.g., cis-isomer EC₅₀ = 23.87 μmol/L vs. trans-isomer with inferior activity) [1][2]. Moreover, the dimethyl substitution influences enzyme inhibition profiles, as Mannich bases incorporating 2,6-dimethylmorpholine demonstrate Ki values in the 19.37–42.19 μM range against cholinesterase and glutathione S-transferase enzymes, whereas the unsubstituted morpholine analog (4-(chloroacetyl)morpholine) lacks this specific steric and electronic configuration entirely [3][4]. Replacing the 2,6-dimethylmorpholine core with a simpler morpholine or piperidine analog would therefore unpredictably alter target binding, metabolic stability, and bioactivity, compromising the reproducibility of research outcomes.

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone: Quantified Differentiation from Closest Analogs


Cis-2,6-Dimethylmorpholine Moiety Confers Superior Antifungal Activity Over Trans-Isomer

In a head-to-head comparison of daphneolone analog isomers, compounds incorporating the cis-2,6-dimethylmorpholine moiety demonstrated significantly superior antifungal activity compared to those with the trans-2,6-dimethylmorpholine moiety. This differentiation directly informs procurement decisions for intermediates intended for fungicide development [1][2].

Antifungal Agrochemical SAR

2,6-Dimethylmorpholine-Derived Mannich Bases Exhibit Multi-Enzyme Inhibition Not Shared by Unsubstituted Morpholine

Mannich bases synthesized using 2,6-dimethylmorpholine as the secondary amine component demonstrate measurable inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Unsubstituted morpholine-derived analogs lack this specific inhibitory profile as the 2,6-dimethyl substitution modulates both steric and electronic interactions with enzyme active sites [1][2].

Enzyme Inhibition Medicinal Chemistry Mannich Bases

Molecular Docking Reveals 2,6-Dimethylmorpholine-Containing Compounds Achieve High Binding Affinity to Alzheimer's Disease Targets

Computational molecular docking studies of 1,2,4-triazole Mannich bases containing 2,6-dimethylmorpholine demonstrate strong binding affinities to butyrylcholinesterase (BChE, PDB: 6SAM) and glutathione S-transferase (GST, PDB: 5J41), enzymes implicated in Alzheimer's disease pathology. The 2,6-dimethyl substitution contributes to optimized hydrophobic and hydrogen-bonding interactions within the enzyme active sites [1].

Alzheimer's Disease Molecular Docking BChE

Cis-2,6-Dimethylmorpholine Scaffold Enables Chiral Resolution and Enantioselective Drug Synthesis

The 2,6-dimethyl substitution on the morpholine ring creates chiral centers at positions 2 and 6, enabling stereochemical differentiation that is absent in unsubstituted morpholine (CAS 1440-61-5). This chiral property is specifically valued in the synthesis of enantioselective pharmaceuticals, including the antitumor drug sonidegib and the antifungal amorolfine, where stereochemical purity directly impacts therapeutic efficacy .

Chiral Synthesis Enantioselective Pharmaceutical Intermediate

Physicochemical Differentiation: Higher Molecular Weight and Increased Lipophilicity Relative to Unsubstituted Analog

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone exhibits quantifiably different physicochemical properties compared to its closest unsubstituted analog, 4-(chloroacetyl)morpholine (CAS 1440-61-5). The additional methyl groups increase molecular weight and alter lipophilicity, which influences solubility, membrane permeability, and formulation behavior in downstream applications [1].

Physicochemical Properties ADME Formulation

Recommended Application Scenarios for 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone Based on Quantitative Differentiation Evidence


Synthesis of Antifungal Agrochemical Leads Requiring cis-2,6-Dimethylmorpholine Moiety

Researchers developing novel fungicides should utilize 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone as the electrophilic building block for introducing the 2,6-dimethylmorpholine pharmacophore. Published SAR data demonstrate that cis-2,6-dimethylmorpholine-containing daphneolone analogs achieve an EC₅₀ of 23.87 μmol/L against Valsa mali, superior to trans-isomer counterparts [1][2]. The chloroacetyl group serves as an alkylating handle for nucleophilic substitution with thiols, amines, or alcohols to generate diverse fungicidal candidates .

Medicinal Chemistry Programs Targeting Cholinesterase or Glutathione S-Transferase Enzymes

Medicinal chemists pursuing enzyme inhibitors for neurodegenerative diseases or detoxification pathway modulation should employ this compound to construct Mannich base derivatives. 2,6-Dimethylmorpholine-containing Mannich bases exhibit Ki values of 25.23–42.19 μM (AChE), 19.37–34.22 μM (BChE), and 21.84–41.14 μM (GST), with molecular docking scores reaching -9.91 kcal/mol for BChE [3][4]. The chloroacetyl electrophile enables facile conjugation to 1,2,4-triazole Schiff base precursors via Mannich reaction conditions [5].

Enantioselective Pharmaceutical Intermediate for Amorolfine and Sonidegib Analog Synthesis

Pharmaceutical process chemists requiring chiral morpholine building blocks should select this compound for developing stereochemically defined drug candidates. The 2,6-dimethylmorpholine core provides two chiral centers enabling enantioselective synthesis, a feature exploited in the commercial production of the antifungal amorolfine and the antitumor agent sonidegib . The chloroacetyl group can be subsequently functionalized or reduced to access the free amine for further derivatization.

Building Block for High-Throughput Screening Libraries Requiring Privileged Morpholine Scaffolds

Screening library curators seeking privileged heterocyclic scaffolds with documented polypharmacology should include derivatives of this compound. Morpholine is recognized as a privileged pharmacophore with validated activities against kinase, antimicrobial, antiviral, and anticancer targets [6][7]. The 2,6-dimethyl substitution enhances metabolic stability and target engagement relative to unsubstituted morpholine, justifying its inclusion in focused libraries [8].

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